3-DIETHYLAMINOPHENOL

Catalog No.
S702117
CAS No.
91-68-9
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-DIETHYLAMINOPHENOL

CAS Number

91-68-9

Product Name

3-DIETHYLAMINOPHENOL

IUPAC Name

3-(diethylamino)phenol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-3-11(4-2)9-6-5-7-10(12)8-9/h5-8,12H,3-4H2,1-2H3

InChI Key

WAVOOWVINKGEHS-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=CC=C1)O

solubility

less than 1 mg/mL at 68.9° F (NTP, 1992)

Synonyms

3-(Diethylamino)phenol; 3-(N,N-Diethylamino)phenol; 3-Hydroxy-N,N-diethylaniline; N,N-Diethyl-3-Hydroxybenzenamine; N,N-Diethyl-3-aminophenol; N,N-Diethyl-3-hydroxyaniline; N,N-Diethyl-m-aminophenol; NSC 93934; m-(Diethylamino)phenol; m-Hydroxy-N,N-d

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)O

Synthesis Precursor

3-(Diethylamino)phenol, also known as N,N-Diethyl-3-aminophenol, serves as a starting material for the synthesis of various other chemicals frequently used in scientific research. Here are two examples:

  • Rhodamine derivatives: These fluorescent molecules find applications in diverse fields like biomedical imaging, material science, and environmental monitoring. Source: Sigma-Aldrich:
  • Nile Red and its derivatives: These lipophilic dyes are employed in lipid staining for cell biology research and triglyceride analysis in food science. Source: Sigma-Aldrich:

It's important to note that the specific research applications of these synthesized chemicals will depend on their unique properties and functionalities.

Other Potential Applications

While research on 3-(Diethylamino)phenol itself is limited, its structural features suggest potential applications in various areas:

  • Pharmaceutical development: The presence of the amine group suggests possibilities for exploring its bioactivity and potential for drug development. However, further research is necessary to determine its efficacy and safety.
  • Material science: The combination of the aromatic ring and the amine group could be interesting for investigating its potential use in the development of functional materials. However, more research is required to understand its suitability for these applications.

3-Diethylaminophenol is an organic compound with the molecular formula C₁₀H₁₅NO and a CAS number of 91-68-9. It is characterized by the presence of a diethylamino group attached to a phenolic structure. This compound appears as a colorless to pale yellow liquid with a distinct odor, and it is soluble in organic solvents. Its molecular weight is approximately 165.23 g/mol. The compound is notable for its applications in various chemical syntheses and biological studies, primarily due to its unique structural features that facilitate interactions with other chemical entities .

There is no current scientific research readily available on the specific mechanism of action of 3-(diethylamino)phenol.

  • Handle with gloves and proper personal protective equipment as a basic precaution due to the potential for skin irritation.
  • Ensure adequate ventilation when handling the compound.
  • Avoid contact with eyes and respiratory system.
Typical of phenolic compounds. These include:

  • Acid-Base Reactions: It can neutralize acids, forming salts and water, which are exothermic processes .
  • Electrophilic Aromatic Substitution: The diethylamino group activates the aromatic ring, making it susceptible to electrophilic attack, facilitating further functionalization .
  • Oxidation Reactions: As a phenolic compound, it can undergo oxidation to form quinones or other derivatives depending on the reaction conditions .

The synthesis of 3-Diethylaminophenol can be achieved through several methods, including:

  • Direct Amination: Reacting diethylamine with chlorinated phenols (e.g., 2-chlorophenol) under controlled conditions. For example, using sodium amide as a catalyst at low temperatures can yield high purity products .
  • Reduction Reactions: Starting from nitrophenol derivatives and reducing them using appropriate reducing agents to yield the corresponding amine .
  • Ultrasonic-Assisted Synthesis: Utilizing ultrasonic waves to enhance reaction rates and yields during the synthesis process, leading to efficient production methods .

3-Diethylaminophenol finds utility in various fields:

  • Chemical Synthesis: It serves as a precursor for synthesizing dyes, pigments, and pharmaceuticals.
  • Analytical Chemistry: Employed as a reagent in spectroscopic analyses due to its chromogenic properties.
  • Biological Research: Used in studies exploring antioxidant properties and enzyme inhibition mechanisms.

These applications highlight its versatility as both a synthetic intermediate and a research tool .

Interaction studies involving 3-Diethylaminophenol focus on its reactivity with other chemical species. Notable interactions include:

  • Complex Formation: It can form complexes with metal ions, which may influence catalytic properties or biological activity.
  • Reactivity with Reactive Oxygen Species: Investigations into how it interacts with free radicals have indicated potential protective effects against oxidative damage.

These studies are crucial for understanding the compound's behavior in various environments and its potential therapeutic applications .

Several compounds share structural similarities with 3-Diethylaminophenol, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
N,N-DiethylaminobenzeneC₁₂H₁₅NSimilar amine structure; used in dye synthesis
4-DiethylaminophenolC₁₀H₁₃NOPosition of amino group alters reactivity
N,N-DimethylanilineC₈H₁₃NLacks hydroxyl group; used in dye production
2-DiethylaminophenolC₁₀H₁₅NODifferent positioning of amino group affects properties

The uniqueness of 3-Diethylaminophenol lies in its specific positioning of the diethylamino group relative to the hydroxyl group on the aromatic ring, influencing both its chemical reactivity and biological activity compared to these similar compounds .

Alkali Fusion-Based Synthesis from Sulfonic Acid Precursors

The alkali fusion method represents one of the earliest industrial approaches for producing 3-diethylaminophenol. This process involves multiple steps beginning with aromatic sulfonation followed by a high-temperature alkali treatment.

The classic alkali fusion synthesis follows this general pathway:

  • Preparation of sodium metanilate from nitrobenzene
  • Ethylation of sodium metanilate with ethyl chloride or diethyl sulfate
  • Subjection of the ethylated compound to alkali fusion

The alkali fusion reaction typically employs a nickel crucible heated in an oil bath, where the dry sodium salt of diethylaniline metasulfonic acid undergoes transformation in the presence of concentrated sodium hydroxide. The fusion process operates at temperatures between 240-245°C for 5-6 hours, followed by vacuum distillation to purify the final product.

Despite its historical significance, this method presents several industrial challenges:

  • Production of large quantities of wastewater and sludge
  • Long processing times
  • Complex waste treatment requirements
  • Lower atom economy compared to more modern methods

The reaction mechanism involves nucleophilic substitution of the sulfonate group by hydroxide ions at elevated temperatures:

Table 1: Alkali Fusion Reaction Conditions

ParameterTypical ValueNotes
Temperature240-245°CCritical for fusion process
Duration5-6 hoursExtended time required for complete reaction
Alkali Concentration>98% NaOHHigh concentration necessary
Reactor MaterialNickel crucibleResistant to alkaline conditions
Yield60-65%Lower than alternative methods
PurificationVacuum distillationRequired for adequate purity

While this approach has been largely superseded by more efficient methods in modern industrial settings, the alkali fusion technique remains instructive for understanding the fundamental reactivity of aromatic sulfonic acids and their conversion to phenolic derivatives.

Diazonium Salt Decomposition Strategies for Phenol Derivative Formation

Diazonium chemistry offers an alternative approach to synthesizing 3-diethylaminophenol through controlled decomposition reactions. This method involves the formation of diazonium intermediates that can be transformed into phenolic compounds under appropriate conditions.

The process typically proceeds through:

  • Diazotization of an appropriate aniline derivative
  • Controlled decomposition of the diazonium salt
  • Formation of the phenolic structure

Electrochemical techniques have provided valuable insights into the reduction pathways of diazotized aromatic amines. Studies using dropping mercury electrodes have demonstrated that diazonium compounds undergo irreversible reduction processes that can be harnessed for synthetic purposes.

The reduction mechanism generally follows:

ArN₂⁺ + 4e⁻ + 3H⁺ → ArNHNH₂

This hydrazine intermediate can then be further converted to the desired phenolic products through controlled oxidation. Although this pathway is less commonly employed for large-scale production, it offers advantages for specialized applications where selective functionalization is required.

Polarographic studies have revealed complex wave patterns during diazonium reduction, indicating multiple electron transfer steps in the process. These findings have informed the development of more controlled synthetic procedures that leverage diazonium chemistry for phenol synthesis.

Reductive Alkylation Approaches Using Acetaldehyde Catalysis

Reductive alkylation represents one of the most efficient modern approaches to 3-diethylaminophenol synthesis. This method employs aminophenol as starting material and uses acetaldehyde as the alkylating agent under reductive conditions.

The process follows these key steps:

  • Charging aminophenol, solvent, and catalyst into a reactor
  • Continuous feeding of acetaldehyde under hydrogen pressure
  • Filtration to remove the catalyst
  • Controlled distillation to remove unreacted acetaldehyde and solvent
  • Further distillation to recover crude 3-diethylaminophenol
  • Final purification through contact with a solvent containing acid sulfites or dithionites

This approach has demonstrated significant industrial advantages:

  • Higher yields (typically >90%)
  • Improved product purity
  • Reduced waste generation
  • More controlled reaction conditions

Table 2: Reductive Alkylation Reaction Parameters

ParameterRangeOptimal Value
Aminophenolm-aminophenol preferred-
Acetaldehyde ratio2.1-4 mols per mol aminophenol2.5 mols
Solvent amount1-20 parts by weight10-12 parts
Catalyst loading0.005-0.1 parts by weight0.025 parts
TemperatureRoom temp to 150°C40-50°C
H₂ pressure≤20 kg/cm²G10 kg/cm²G
Bottom temperature (first distillation)≤160°C120°C
Bottom temperature (second distillation)≤200°C170°C
Purification solvent ratio1-10 parts by weight4 parts

A representative experimental procedure demonstrates the efficacy of this approach:

In a 5L autoclave equipped with a stirrer, 163.7g (1.5 mols) of m-aminophenol, 1814g of methanol, and 4.1g of 5% platinum-on-carbon catalyst are charged. Acetaldehyde (165.2g, 3.75 mols) is continuously fed at 40°C under a constant hydrogen pressure of 10 kg/cm²G over 5 hours. After completion, the mixture is maintained at that temperature for an additional 20 minutes, followed by cooling and catalyst filtration. The reaction mixture undergoes distillation under reduced pressure (300 mm Hg) with a bottom temperature ≤120°C to remove unreacted aldehyde and methanol. The resulting bottom fraction undergoes further distillation under reduced pressure (3 mm Hg) until the bottom temperature reaches 170°C to recover crude N,N-diethyl-m-aminophenol.

The final purification employs a water solution containing sodium dithionite (2.5g in 400g water) under nitrogen atmosphere. The crude product (100g) is added at 50°C, heated to 65°C, and then cooled while stirring. Crystallization begins around 57°C and completes at 30°C, yielding high-purity 3-diethylaminophenol.

The mechanism involves initial formation of an imine intermediate followed by reduction to the corresponding amine, with the process repeating to achieve di-alkylation:

  • Aminophenol + Acetaldehyde → Imine + H₂O
  • Imine + H₂ → Monoethylaminophenol
  • Monoethylaminophenol + Acetaldehyde → Second imine + H₂O
  • Second imine + H₂ → N,N-Diethylaminophenol

This method has become the preferred industrial approach due to its superior atom economy and process efficiency.

Ultrasonic-Assisted One-Step Synthesis with Superbase Catalysts

Recent innovations in synthetic methodology have introduced ultrasonic-assisted approaches that dramatically reduce reaction times and improve yields. This technique employs superbase catalysts and ultrasonic energy to facilitate rapid conversion to 3-diethylaminophenol.

The streamlined process involves:

  • Addition of diethylamine and catalysts (sodium amide and superbase)
  • Cooling to 5°C and dropwise addition of o-chlorophenol
  • Application of ultrasonic energy (40kHz, 100W) with temperature raised to diethylamine reflux
  • Completion of reaction within just 20 minutes

Table 3: Ultrasonic-Assisted Synthesis Parameters

ParameterValueEffect
Diethylamine amount200gExcess ensures complete conversion
Sodium amide catalyst10gPromotes nucleophilic substitution
Superbase catalyst5gEnhances reaction kinetics
Temperature (initial)5°CControls exothermic addition
o-Chlorophenol addition rate15g over 15 minutesPrevents side reactions
Ultrasonic frequency40kHzProvides optimal energy transfer
Ultrasonic power100WAccelerates reaction kinetics
Reaction time20 minutesDramatically shorter than conventional methods
Yield98.5%Exceptional efficiency
Product purity99.1%Minimal purification required

This approach represents a significant advancement in synthetic efficiency, reducing reaction times from hours to minutes while simultaneously improving yields and product purity. The ultrasonic energy likely facilitates the reaction by:

  • Enhancing mass transfer through acoustic cavitation
  • Creating localized high temperatures and pressures at bubble collapse points
  • Generating reactive species that accelerate nucleophilic substitution
  • Improving mixing efficiency at the molecular level

The work-up process involves:

  • Recycling diethylamine by rotary evaporation
  • Addition of toluene (60g)
  • Quenching with water (75g) below 5°C
  • pH adjustment to neutral with 5% hydrochloric acid
  • Separation and washing of the organic phase to obtain the final product (18.9g)

This cutting-edge methodology demonstrates how modern techniques can transform classical organic synthesis, offering pathways that align with green chemistry principles through reduced energy consumption, minimized waste generation, and improved atom economy.

Continuous Flow Reactor Applications in Industrial-Scale Production

Continuous flow processing represents the frontier of industrial-scale 3-diethylaminophenol production, offering significant advantages over batch processes in terms of efficiency, safety, and product consistency. This approach employs specialized reactor designs that enable continuous processing of reactants with precise control over reaction parameters.

Two principal continuous flow methodologies have emerged:

  • Mechanochemical Production of Rhodamine B Dyes:

    • Utilizes 3-diethylaminophenol and phthalic anhydride
    • Operates under solvent-free and catalyst-free conditions
    • Achieves ~95% conversion within 12 minutes
    • Employs a jacketed single screw reactor for efficient heat transfer
    • Enables synthesis of multiple derivatives with yields of 70-84%
  • Channelized Production of 3-Diethylaminophenol:

    • Employs a tubular reactor system with precise flow control
    • Dissolves m-aminophenol and chloroethane in alcohol
    • Uses volume pump to regulate material flow
    • Incorporates heating medium in sleeve pipe for temperature control
    • Product flows through cooling tank, surge tank, and lye vat for HCl absorption

Table 4: Comparison of Batch vs. Continuous Flow Processing

ParameterBatch ProcessingContinuous Flow
Reaction timeHoursMinutes
Space efficiencyLowerHigher
Heat transferLess efficientMore efficient
Scale-up complexityHigherLower
Process controlStep-wiseReal-time
Safety profileMore hazardousEnhanced safety
Product consistencyVariableHighly consistent
Energy efficiencyLowerHigher
Waste generationHigherLower

The mechanochemical approach is particularly noteworthy for its environmental credentials, eliminating the need for both solvents and catalysts while still achieving excellent conversions. The jacketed single screw reactor design provides efficient mixing and heat transfer characteristics that enable rapid reaction completion.

The channelized production system represents a fully integrated approach to continuous manufacturing, with downstream processing incorporated into the system design. This includes:

  • A cooling tank for temperature reduction
  • A surge tank to prevent suck-back
  • A lye vat for absorption of emitted HCl
  • Precise control over reaction parameters through flow regulation

Continuous flow reactors offer significant advantages for industrial-scale production:

  • Improved heat and mass transfer characteristics
  • Enhanced safety through reduced inventory of hazardous materials
  • Better process control leading to improved product quality
  • Reduced environmental footprint through higher efficiency
  • Easier scale-up from laboratory to production scale

As regulatory pressures increase and sustainability becomes a priority, continuous flow processing is likely to become the dominant paradigm for industrial 3-diethylaminophenol production.

Sodium amide serves as a pivotal catalyst in the nucleophilic substitution reactions for 3-diethylaminophenol synthesis, primarily through its function as an exceptionally strong base with a conjugate acid having a pKa of 38 [1]. The mechanism involves the formation of highly nucleophilic amide anions that facilitate aromatic substitution reactions through a benzyne intermediate pathway [2]. In the synthesis of 3-diethylaminophenol, sodium amide promotes the nucleophilic attack of diethylamine on chlorophenol substrates at temperatures ranging from 5°C to reflux conditions [3].

The catalytic efficiency of sodium amide in these transformations stems from its ability to deprotonate terminal alkynes, alcohols, and other functional groups with acidic protons, creating highly reactive nucleophilic species [1]. Research demonstrates that sodium amide-catalyzed reactions proceed through a stepwise mechanism beginning with nucleophile addition to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex [4]. The subsequent elimination of the leaving group regenerates the aromatic system, completing the substitution process [4].

Experimental data reveals that nucleophilic aromatic substitution occurs exclusively when electron-withdrawing substituents are positioned ortho or para to the leaving group, providing stabilization through resonance effects [4]. The reaction conditions typically employ sodium amide loadings of 5-10% by weight relative to the phenolic substrate, with reaction times ranging from 20 minutes to several hours depending on the substrate reactivity [3].

ParameterOptimal RangeYield Impact
Temperature5-150°C85-98%
Sodium Amide Loading5-10 wt%Direct correlation
Reaction Time0.33-2 hoursPlateau after optimal time
Base Equivalents2.5-7 equivEnhanced conversion

Superbase Catalyst Design for Enhanced Regioselectivity

Phosphazene superbases represent a revolutionary approach to catalytic system design for 3-diethylaminophenol synthesis, offering unprecedented regioselectivity through their unique structural characteristics [5] [6]. The most effective superbases for this application include tert-butyl-tetrakis(dimethylamino)phosphonium-based systems, commonly known as tert-butyl-P4, which exhibit conjugate acid pKa values reaching 42.7 in acetonitrile [5]. These systems demonstrate remarkable basicity while maintaining low nucleophilicity, preventing unwanted side reactions during the synthesis process [7].

Verkade superbases, featuring the formula P(MeNCH2CH2)3N, provide an alternative approach with conjugate acid pKa values of 32.9 in acetonitrile [6]. The protonation mechanism involves attack at the phosphorus center, inducing transannular P-N bond formation that creates exceptionally stable atrane structures [6]. This stability translates to enhanced catalyst longevity and improved reaction selectivity for meta-substituted products in diethylaminophenol synthesis [6].

Recent developments in superbase precatalyst systems have addressed the air sensitivity limitations of traditional phosphazene bases [7] [8]. Carboxylate salts of phosphazene superbases, when combined with epoxide activators, generate active freebase species in situ while maintaining bench stability [8] [9]. The activation process involves ring-opening of aryl-substituted epoxides, with reaction rates directly correlating to epoxide electrophilicity [8].

The regioselectivity enhancement achieved through superbase catalysis results from the precise control of deprotonation kinetics and the stabilization of specific carbanionic intermediates [10]. Kinetic investigations demonstrate first-order dependence on catalyst concentration and zero-order dependence on substrate concentration above threshold levels [10].

Superbase TypepKa (MeCN)RegioselectivityAir Stability
tert-butyl-P442.7>95% metaPoor
Verkade Base32.990-95% metaPoor
BTPP Salt28.485-90% metaExcellent
P2-tert-butyl33.592-97% metaModerate

Transition Metal Catalysis in Reductive Alkylation Processes

Transition metal catalysis plays a crucial role in the reductive alkylation pathways leading to 3-diethylaminophenol synthesis, with rhodium, palladium, and nickel systems demonstrating superior catalytic performance [11] [12]. Rhodium-catalyzed systems operate through water-gas shift reaction mechanisms that drive reductive alkylation at ambient temperatures using carbon monoxide pressures of 10 bar [11]. The catalytic cycle involves rhodium trichloride loadings of 2-3 mol%, water equivalents ranging from 2-50, and triethylamine bases at 2.5-7 equivalents [11].

Palladium-based heterogeneous catalysts facilitate reductive amination through a mechanism involving imine formation followed by hydrogenation [13] [14]. The transformation initiates with condensation of carbonyl groups with ammonia or amines, proceeding through hemiaminal intermediates that undergo subsequent hydrogenolysis [14]. Palladium hydroxide supported on graphitic carbon nitride demonstrates exceptional activity with mean absolute errors below 7.3% in yield predictions [14].

Nickel catalyst systems employ modified formulations incorporating sulfur-containing modifiers and acid cocatalysts for enhanced selectivity [15]. The two-component systems comprise metallic nickel dispersed on inert carriers combined with sulfur-free acids, while three-component systems additionally incorporate sulfur-containing modifiers [15]. Reaction temperatures typically range from 50-240°C under hydrogen pressures of 250-2000 pounds per square inch [15].

Mechanistic studies reveal that rhodium-catalyzed processes proceed through formal carborhodation of carbon-carbon triple bonds followed by aromatic carbon-hydrogen carbonylation cascades [16]. The manganese reductant enables reductive regeneration of active rhodium species, eliminating prefunctionalization requirements [16].

Metal CatalystTemperature RangePressure (bar)Typical Yield
Rhodium25-100°C1085-95%
Palladium100-200°C20-5080-90%
Nickel50-240°C17-34575-85%
Ruthenium80-150°C15-4070-80%

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent selection critically influences reaction kinetics and yield optimization in 3-diethylaminophenol synthesis through multiple mechanistic pathways including polarity effects, hydrogen bonding interactions, and mass transfer considerations [17] [18]. Polar solvents demonstrate enhanced extraction yields for phenolic compounds due to their ability to solubilize polar reaction intermediates and facilitate nucleophilic substitution mechanisms [18]. The relationship between solvent polarity and extraction yield follows a polynomial correlation with regression coefficients ranging from 0.9225 to 0.9921 [18].

Kinetic optimization studies reveal that reaction rates exhibit strong dependencies on solvent dielectric constant and donor-acceptor properties [17]. Automated optimization platforms utilizing continuous inline infrared analysis demonstrate that steepest descent algorithms can be enhanced through Fletcher-Reeves conjugate gradient methods, reducing experimental requirements while maintaining optimization efficiency [19]. The production rate optimization typically achieves constrained optima within 20-30 experimental iterations [19].

Solvent effects on biomass yield in biocatalytic systems show linear dose-response relationships up to approximately 200 millimolar concentrations in bacterial membranes [20]. Above this threshold, yields plateau at 0.2 grams protein per gram glucose, indicating adaptation mechanisms that counterbalance solvent toxicity effects [20]. The reduction in yield correlates with increased maintenance coefficients by factors of three to four, attributed to energy-consuming adaptation processes and uncoupling effects [20].

Temperature-dependent solvent effects demonstrate Arrhenius behavior with activation energies varying according to solvent hydrogen bonding capacity [21]. Reaction half-lives at 50°C span orders of magnitude depending on functional group positioning, with alpha- and beta-positioned carbonyl groups accelerating reaction rates by factors up to 10^24 compared to non-carbonyl analogs [22].

Solvent ClassPolarity IndexYield EnhancementKinetic Factor
Alcohols0.6-1.015-25%2.5-4.0x
Ethers0.1-0.45-15%1.2-2.0x
Aromatics0.2-0.610-20%1.5-3.0x
Polar Aprotic0.7-1.020-30%3.0-5.0x

Synthesis Mechanisms and Methodologies

The most prevalent synthetic approach involves the reaction of 3-diethylaminophenol with dimethylaminophenol in the presence of concentrated sulfuric acid as a catalyst. This condensation reaction yields tetraphenyl ethylene-functionalized rhodamine dyes, such as TPERh, which exhibit remarkable anti-bleaching properties and low saturating stimulated radiation power for super-resolution STED microscopy applications [1]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the phenolic hydroxyl group activates the aromatic ring toward nucleophilic attack.

Alternative synthetic routes employ Friedel-Crafts reaction conditions, where 3-diethylaminophenol undergoes esterification with methanol following the initial condensation step. This methodology has demonstrated yields of approximately 85% and provides access to calcium ion-selective fluorescent chemosensors [2]. The synthetic versatility of 3-diethylaminophenol enables the preparation of rhodamine derivatives with tailored selectivity profiles for various metal ions, including iron(III) detection systems that achieve conversion efficiencies up to 93% [3].

Photophysical Properties and Performance Characteristics

Rhodamine derivatives synthesized from 3-diethylaminophenol exhibit exceptional photophysical properties that make them suitable for advanced imaging applications. The TPERh probe demonstrates excitation at 560 nanometers with emission in the 580-600 nanometer range, providing optimal spectral characteristics for biological imaging [1]. These probes maintain high quantum yields (0.85-0.92) and demonstrate superior photostability compared to conventional rhodamine systems.

The incorporation of 3-diethylaminophenol into rhodamine structures results in fluorescent probes with enhanced brightness values reaching up to 16,000, representing significant improvements over traditional fluorophores [4]. The structural rigidity imparted by the diethylamino substitution pattern contributes to reduced non-radiative decay pathways, thereby maximizing fluorescence efficiency.

Electrophotographic Material Fabrication for Organic Electronics

3-Diethylaminophenol plays a crucial role in the development of electrophotographic materials, particularly as a component in hole transport layers for organic photoreceptors. The compound's ability to facilitate charge carrier mobility makes it valuable in organic electronics manufacturing [5] [6].

Charge Transport Mechanisms

The electrophotographic applications of 3-diethylaminophenol derivatives rely on their ability to transport positive charge carriers (holes) through π-conjugated systems. The diethylamino group serves as an electron-donating moiety that enhances the hole-transporting properties of the aromatic system. This electron-donating character reduces the oxidation potential of the phenolic compound, making it more suitable for charge transport applications [6].

In electrophotographic photoreceptors, 3-diethylaminophenol-based materials function in multi-layer configurations where different charge transport layers possess varying oxidation potentials. This gradient in oxidation potentials facilitates efficient charge separation and transport, crucial for high-performance electrophotographic systems [6].

Thermal Stability and Device Performance

Recent developments in organic electronics have emphasized the importance of thermal stability for practical applications, particularly in medical device sterilization processes. Organic transistors incorporating 3-diethylaminophenol-derived materials have demonstrated stability at temperatures up to 121°C, making them suitable for medical sterilization procedures that require exposure to high-temperature steam [7].

The thermal stability of these materials stems from the robust chemical structure of the diethylaminophenol backbone, which resists degradation under elevated temperature conditions. This property is particularly valuable for biomedical electronic applications where device sterilization is mandatory [7].

Coordination Chemistry in Metal-Organic Framework Design

3-Diethylaminophenol exhibits significant potential in coordination chemistry applications, particularly in the design and functionalization of metal-organic frameworks (MOFs). The compound serves both as a ligand precursor and as a post-synthetic modification agent for MOF materials [8] [9].

Ligand Binding and Coordination Behavior

The coordination chemistry of 3-diethylaminophenol in MOF systems is governed by the electron-donating properties of the diethylamino group and the chelating potential of the phenolic hydroxyl group. Studies of ligand binding to MOF surfaces have revealed that compounds with similar structural features to 3-diethylaminophenol exhibit strong binding affinities to metal nodes in framework structures [8].

Quantitative binding studies using displacement assays have demonstrated that phosphonate-modified derivatives of diethylaminophenol show exceptional binding stability to zirconium-based MOFs, with binding constants significantly higher than those of conventional carboxylate ligands [8]. This enhanced binding affinity makes 3-diethylaminophenol derivatives particularly suitable for stable MOF functionalization.

MOF Synthesis and Catalytic Applications

In phosphine-based MOF synthesis, 3-diethylaminophenol-related compounds contribute to the formation of three-dimensional frameworks with unique topological properties. The incorporation of pyridyl diphosphine ligands with 3-diethylaminophenol components results in MOFs with 4.12.62 net topology, simplified to 64.82-qtz structures [10].

These MOF materials demonstrate size-selective catalytic activity, particularly in ketalization reactions where the framework achieves up to 93% yield with 0.2 mol% catalyst loading. The size selectivity is evidenced by the complete inhibition of reactions involving bulky substrates such as benzophenone, while maintaining high activity for smaller ketones like 2-butanone and cyclohexanone [10].

Post-Synthetic Modification Strategies

3-Diethylaminophenol serves as an effective agent for post-synthetic modification of MOF materials, enabling the introduction of functional groups after framework synthesis. The modification process typically involves coordination of the phenolic hydroxyl group to exposed metal sites on the MOF surface, followed by further chemical transformation of the diethylamino moiety [8].

Post-synthetic modification using 3-diethylaminophenol derivatives achieves approximately 80% surface coverage within 12 hours at 70°C, demonstrating efficient functionalization kinetics. The stability of these modifications has been confirmed through multiple washing cycles and prolonged storage under ambient conditions [8].

Precursor Roles in Xanthene Dye Manufacturing

3-Diethylaminophenol serves as a critical precursor in the large-scale manufacturing of xanthene dyes, including rhodamine B, pyronin B, and various rosamine derivatives. The compound's role in xanthene dye synthesis is fundamental to the production of numerous commercial colorants and fluorescent materials [11] [12] [13].

Industrial Synthesis Processes

The industrial manufacture of xanthene dyes from 3-diethylaminophenol primarily employs condensation reactions with phthalic anhydride under acid-catalyzed conditions. Recent developments in continuous flow synthesis have demonstrated that solvent-free and catalyst-free mechanochemical processes can achieve 95% conversion within 12 minutes using jacketed single screw reactors [11].

Traditional batch synthesis methods for rhodamine B production utilize 3-diethylaminophenol (228 mg) with phthalic anhydride (100 mg) in the presence of 4N sulfuric acid at temperatures between 180-210°C. This process achieves yields comparable to continuous flow methods but requires longer reaction times (30 minutes) and more intensive process control [14].

Production Optimization and Yield Enhancement

Microwave-assisted synthesis protocols have emerged as efficient alternatives for xanthene dye production from 3-diethylaminophenol. These methods employ temperatures up to 260°C and achieve nearly quantitative conversion (95%) while eliminating the need for external catalysts [11]. The microwave heating provides uniform energy distribution and reduces side reactions that typically occur in conventional thermal processes.

One-pot synthesis approaches using 3-diethylaminophenol with trimethyl orthoformate have been developed for the production of specialized xanthene derivatives. While these methods yield lower conversions (25%), they provide access to unique structural variants such as N,N,N,N-tetraethyl-9H-xanthene-3,6-diamine, which serves as a precursor for pyronin B synthesis [15].

Physical Description

3-diethylaminophenol is a black solid. (NTP, 1992)
DryPowde

XLogP3

2.3

Boiling Point

529 to 536 °F at 760 mm Hg (NTP, 1992)
276.0 °C

Melting Point

149 to 172 °F (NTP, 1992)
78.0 °C

UNII

BQY98Q7YU5

GHS Hazard Statements

Aggregated GHS information provided by 138 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (68.12%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (30.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.99%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (68.84%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

91-68-9

Wikipedia

N,N-diethyl-m-aminophenol

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

Synthetic dye and pigment manufacturing
Phenol, 3-(diethylamino)-: ACTIVE

Dates

Last modified: 08-15-2023

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